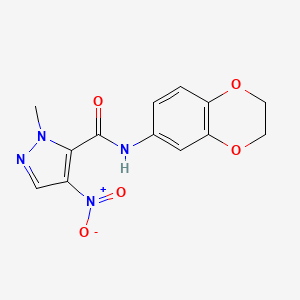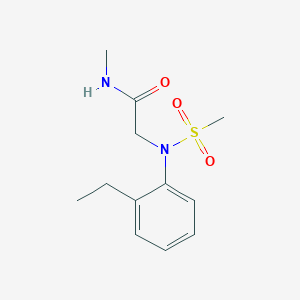![molecular formula C17H14ClN3O4S B5769355 (1Z)-N'-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE](/img/structure/B5769355.png)
(1Z)-N'-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorobenzoyl group, a furo[3,4-c]pyridinyl group, and an ethanimidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furo[3,4-c]pyridinyl intermediate: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the chlorobenzoyl group: This is achieved through an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the ethanimidamide moiety: This step involves the reaction of the intermediate with an appropriate amidine reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful in research related to enzyme inhibition and protein binding.
Medicine
In medicine, (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers and other materials.
Mecanismo De Acción
The mechanism of action of (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- (1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE
- (1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE
Uniqueness
The uniqueness of (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[(6-METHYL-3-OXO-1,3-DIHYDROFURO[3,4-C]PYRIDIN-4-YL)SULFANYL]ETHANIMIDAMIDE lies in its specific combination of functional groups. The presence of the chlorobenzoyl group, furo[3,4-c]pyridinyl group, and ethanimidamide moiety imparts unique chemical and biological properties to the compound, making it distinct from similar compounds.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]ethylidene]amino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-9-6-11-7-24-17(23)14(11)15(20-9)26-8-13(19)21-25-16(22)10-2-4-12(18)5-3-10/h2-6H,7-8H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGTPWIIPGOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC(=NOC(=O)C3=CC=C(C=C3)Cl)N)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=N1)SC/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/N)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-chloro-4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B5769272.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5769282.png)
![1-Cyclopentyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B5769284.png)
![N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]cyclohexanecarboxamide](/img/structure/B5769298.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)
![7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5769308.png)
![4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL](/img/structure/B5769310.png)




![(4-FLUOROPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5769335.png)
![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)

